Ethyl 2-(bromomethyl)isonicotinate is an organic compound classified as a halogenated derivative of isonicotinic acid. It features a bromomethyl group at the second position of the isonicotinate structure, which is characterized by a pyridine ring with a carboxylate ester. The compound's molecular formula is and it has a molecular weight of approximately 244.09 g/mol. Its unique structure allows for versatile chemical reactivity, making it valuable in various synthetic applications and biological studies.
While specific biological activities of ethyl 2-(bromomethyl)isonicotinate are not extensively documented, its structural similarities to other nicotinate derivatives suggest potential biological interactions. Compounds in this class have been known to exhibit activities such as peripheral vasodilation. This effect is particularly relevant in pharmacological studies where nicotinate derivatives are explored for their roles in enhancing blood flow and influencing metabolic pathways .
The mechanism of action likely involves nucleophilic substitution reactions where the bromomethyl group acts as a leaving group. This reactivity enables the compound to interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways.
Ethyl 2-(bromomethyl)isonicotinate can be synthesized through several methods:
Ethyl 2-(bromomethyl)isonicotinate finds utility across various fields:
Ethyl 2-(bromomethyl)isonicotinate can be compared with several similar compounds:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Ethyl 2-(bromomethyl)nicotinate | Lacks chlorine; simpler structure | Less reactive due to absence of halogen |
| Ethyl 6-(bromomethyl)nicotinate | Bromine at different position | Different reactivity profile |
| Ethyl nicotinate | No halogen substituents | Less versatile for nucleophilic substitutions |
| Methyl 2-(bromomethyl)nicotinate | Methyl ester instead of ethyl | Affects solubility and reactivity |
The uniqueness of ethyl 2-(bromomethyl)isonicotinate lies in its combination of a bromomethyl group and an ethyl ester, providing a balance of reactivity and stability that enhances its utility as an intermediate in organic synthesis .
Ethyl 2-(bromomethyl)isonicotinate is systematically named according to IUPAC conventions as ethyl 2-(bromomethyl)pyridine-4-carboxylate, reflecting its ester-functionalized pyridine backbone and bromomethyl substituent. The compound’s molecular formula, $$ C9H{10}BrNO_2 $$, corresponds to a molecular weight of 244.09 g/mol. Its structure combines a pyridine ring with a carboxylate ester at the fourth position and a bromomethyl group at the second position, creating a distinct electronic profile that enhances its reactivity in alkylation and arylation reactions.
The pyridine ring’s electron-deficient nature, combined with the electron-withdrawing ester group, polarizes the bromomethyl moiety, facilitating nucleophilic displacement reactions. This structural duality is evident in the compound’s spectroscopic properties: nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methylene bromide ($$ \delta \approx 4.5–5.0 \, \text{ppm} $$) and ethyl ester groups ($$ \delta \approx 1.2–4.3 \, \text{ppm} $$). Infrared (IR) spectroscopy further confirms the presence of ester carbonyl ($$ \nu \approx 1720 \, \text{cm}^{-1} $$) and aromatic C–Br ($$ \nu \approx 650 \, \text{cm}^{-1} $$) stretches.
Ethyl 2-(bromomethyl)isonicotinate is part of a broader class of halogenated nicotinic acid derivatives. Key structural analogs and their distinguishing features include:
| Compound | Molecular Formula | Key Structural Differences | Reactivity Profile |
|---|---|---|---|
| Ethyl 2-(bromomethyl)nicotinate | $$ C9H{10}BrNO_2 $$ | Carboxylate at third position | Enhanced electrophilicity at C2 |
| Methyl 2-(bromomethyl)isonicotinate | $$ C8H8BrNO_2 $$ | Methyl ester instead of ethyl | Reduced steric hindrance |
| Ethyl isonicotinate | $$ C8H9NO_2 $$ | Lacks bromomethyl group | Limited to ester hydrolysis |
This comparative analysis underscores the unique reactivity of ethyl 2-(bromomethyl)isonicotinate, particularly in applications requiring regioselective functionalization.
The synthesis of ethyl 2-(bromomethyl)isonicotinate emerged from mid-20th-century efforts to functionalize pyridine derivatives for pharmaceutical applications. Early routes involved direct bromination of ethyl isonicotinate using $$ N $$-bromosuccinimide (NBS) under radical initiation, though yields were modest due to competing side reactions. A breakthrough came with the development of in situ quaternization strategies, where methyl isonicotinate was treated with bromomethylating agents like 1-(bromomethyl)-4-nitrobenzene in ethyl acetate, yielding the target compound as a hydrobromide salt.
Radical Bromination (1960s–1980s):
Initial approaches relied on free-radical bromination of ethyl isonicotinate using NBS and ultraviolet light. However, poor regioselectivity and decomposition of the pyridine ring limited practicality.
Nucleophilic Displacement (1990s–2000s):
Advances in transition metal catalysis enabled the use of ethyl 2-(hydroxymethyl)isonicotinate as a precursor. Treatment with phosphorus tribromide ($$ PBr_3 $$) in dichloromethane provided higher yields ($$ \geq 75\% $$) and cleaner reaction profiles.
Modern Quaternization Routes (2010s–Present):
Contemporary methods employ alkylation of methyl isonicotinate with dibromomethane in polar aprotic solvents like dimethylformamide (DMF), followed by ester interchange with ethanol. This two-step process achieves yields exceeding 85% and minimizes byproduct formation.
The compound’s role in synthesizing kinase inhibitors and antiviral agents has driven methodological refinements. For example, its application in forming pyridinium intermediates for Suzuki-Miyaura cross-couplings highlights its value in constructing biaryl systems central to drug discovery.
Ethyl 2-(bromomethyl)isonicotinate represents an important synthetic intermediate in the preparation of various pharmaceutically relevant compounds [1]. The synthesis of this compound involves strategic approaches that can be categorized into laboratory-scale protocols and industrial production techniques [2]. This article provides a comprehensive overview of the synthetic methodologies employed for the preparation of ethyl 2-(bromomethyl)isonicotinate, focusing on both laboratory and industrial scales.
Laboratory-scale synthesis of ethyl 2-(bromomethyl)isonicotinate typically involves a sequence of reactions starting from readily available pyridine derivatives [3]. These protocols are designed to achieve high purity and reasonable yields while maintaining reproducibility in academic and small-scale research settings [4].
The introduction of a bromomethyl group at the 2-position of the isonicotinate scaffold represents a critical step in the synthesis of ethyl 2-(bromomethyl)isonicotinate [5]. Several bromination strategies have been developed and optimized for this purpose, each with distinct advantages and limitations [6].
Free Radical Bromination
Free radical bromination using N-bromosuccinimide (NBS) represents one of the most common approaches for introducing the bromomethyl group to isonicotinate derivatives [7]. This method typically involves the reaction of ethyl 2-methylisonicotinate with NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide [8]. The reaction proceeds through a radical mechanism, where the methyl group at the 2-position undergoes selective bromination [9].
Table 1: Optimization of Free Radical Bromination Conditions for Ethyl 2-methylisonicotinate| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Initiator | Yield (%) |
|---|---|---|---|---|---|
| NBS (1.1 equiv) | CCl₄ | 80 | 4 | AIBN | 65 |
| NBS (1.2 equiv) | CHCl₃ | 70 | 6 | Benzoyl peroxide | 72 |
| NBS (1.0 equiv) | Acetonitrile | 60 | 8 | UV light | 68 |
| NBS (1.2 equiv) | Benzene | 80 | 5 | AIBN | 75 |
The reaction conditions significantly influence the yield and selectivity of the bromination process [10]. Optimization studies have shown that using a slight excess of NBS (1.1-1.2 equivalents) in non-polar solvents like carbon tetrachloride or chloroform at elevated temperatures (70-80°C) provides the highest yields [11]. The choice of radical initiator also plays a crucial role, with AIBN and benzoyl peroxide being the most effective [12].
Electrophilic Bromination
An alternative approach involves electrophilic bromination using molecular bromine (Br₂) in the presence of Lewis acids [13]. This method is particularly useful when selective bromination of the methyl group is challenging due to competing reactions at other positions of the pyridine ring [14]. The reaction typically proceeds through the formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack .
Table 2: Comparison of Different Brominating Agents for Methyl Group Bromination| Brominating Agent | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Br₂ | AlCl₃ | DCM | 0 to 25 | 60 | Moderate |
| Br₂ | FeCl₃ | DCM | 0 to 25 | 65 | Good |
| NBS | None | CCl₄ | 80 | 75 | Excellent |
| DBDMH* | None | DCM | 25 | 70 | Good |
*DBDMH: 1,3-dibromo-5,5-dimethylhydantoin
Research findings indicate that while molecular bromine offers good yields, NBS provides superior selectivity for the methyl group bromination in isonicotinate derivatives [16]. The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as an effective alternative to NBS, offering comparable yields with improved handling characteristics [17].
Photochemical Bromination
Photochemical bromination represents a milder alternative that operates under ambient temperature conditions [18]. This approach utilizes light energy (typically UV or visible light) to generate bromine radicals from brominating agents like NBS [19]. The method is particularly advantageous for temperature-sensitive substrates and offers improved control over the reaction selectivity [20].
Recent studies have demonstrated that photochemical bromination of ethyl 2-methylisonicotinate can achieve yields of up to 80% when conducted in a flow reactor with precise control over light intensity and residence time [21]. The use of LED light sources with specific wavelengths (380-405 nm) has further improved the efficiency and reproducibility of this method [20].
The synthesis of ethyl 2-(bromomethyl)isonicotinate often requires esterification of the corresponding carboxylic acid or functional group modifications of related pyridine derivatives [22]. These transformations are essential for introducing the ethyl ester moiety and optimizing the reactivity of the compound [23].
Fischer Esterification
Fischer esterification represents a classical approach for converting isonicotinic acid derivatives to their corresponding ethyl esters [10]. This reaction involves the acid-catalyzed condensation of the carboxylic acid with ethanol, resulting in the formation of an ester bond [24]. For the synthesis of ethyl 2-(bromomethyl)isonicotinate, this approach can be applied either before or after the bromination step, depending on the overall synthetic strategy [25].
Table 3: Optimization of Fischer Esterification Conditions| Catalyst | Ethanol Equivalents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | Excess (solvent) | 78 (reflux) | 12 | 85 |
| p-TsOH | Excess (solvent) | 78 (reflux) | 10 | 88 |
| HCl | Excess (solvent) | 78 (reflux) | 16 | 80 |
| H₂SO₄ | 5 | 100 | 8 | 75 |
The esterification of 2-(bromomethyl)isonicotinic acid typically proceeds with high yields (80-88%) when conducted in refluxing ethanol with catalytic amounts of strong acids like sulfuric acid or p-toluenesulfonic acid [26]. The reaction time can be significantly reduced by using microwave irradiation, which accelerates the esterification process while maintaining high yields [27].
Transesterification Approaches
Transesterification offers an alternative route for preparing ethyl 2-(bromomethyl)isonicotinate from other ester derivatives, such as methyl 2-(bromomethyl)isonicotinate [28]. This approach involves the exchange of the ester alkoxy group under basic or acidic conditions, or through the use of specific transesterification catalysts [29].
Table 4: Transesterification Catalysts and Their Efficiency| Catalyst | Ethanol Equivalents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOEt | 10 | 60 | 6 | 82 |
| Ti(OEt)₄ | 5 | 80 | 4 | 85 |
| K₂CO₃ | 10 | 70 | 8 | 78 |
| DMAP | 5 | 50 | 12 | 80 |
Research has shown that titanium(IV) ethoxide serves as an efficient catalyst for the transesterification of methyl 2-(bromomethyl)isonicotinate, providing ethyl 2-(bromomethyl)isonicotinate in yields of up to 85% [30]. The use of sodium ethoxide in ethanol also offers good yields, though careful control of reaction conditions is necessary to prevent side reactions involving the bromomethyl group [31].
Sequential Functionalization Strategies
A common approach involves the following sequence:
This sequential approach allows for precise control over the regioselectivity of each transformation, resulting in higher overall yields compared to less controlled methods [35]. The directed metalation step is particularly crucial for introducing the methyl group at the desired 2-position of the pyridine ring [36].
The industrial production of ethyl 2-(bromomethyl)isonicotinate requires scalable and cost-effective methodologies that can deliver consistent quality while addressing safety and environmental considerations [37]. Advanced reactor technologies and process optimization strategies play crucial roles in achieving these objectives [38].
Continuous flow chemistry has emerged as a powerful approach for the industrial production of ethyl 2-(bromomethyl)isonicotinate, offering numerous advantages over traditional batch processes [39]. These include improved heat and mass transfer, enhanced safety profiles, and more precise control over reaction parameters .
Reactor Design Considerations
The design of continuous flow reactors for the synthesis of ethyl 2-(bromomethyl)isonicotinate must address several key considerations, including material compatibility, mixing efficiency, and temperature control [41]. Microreactors and plate reactors have proven particularly effective for bromination reactions due to their excellent heat transfer characteristics and controlled mixing patterns [25].
Table 5: Comparison of Reactor Types for Continuous Flow Bromination| Reactor Type | Material | Channel Diameter | Residence Time | Heat Transfer | Mixing Efficiency | Yield (%) |
|---|---|---|---|---|---|---|
| Microreactor | Glass | 0.5-1.0 mm | 10-30 min | Excellent | Excellent | 85-90 |
| Plate Reactor | Glass | 1.0-2.0 mm | 15-45 min | Very Good | Very Good | 80-85 |
| Tubular Reactor | PTFE | 2.0-5.0 mm | 30-60 min | Good | Good | 75-80 |
| Coiled Reactor | Stainless Steel | 1.0-3.0 mm | 20-50 min | Very Good | Good | 78-83 |
Studies have demonstrated that glass microreactors with channel diameters of 0.5-1.0 mm provide optimal conditions for the continuous flow bromination of isonicotinate derivatives, achieving yields of 85-90% [42]. The superior heat transfer capabilities of these reactors allow for precise temperature control, which is critical for preventing side reactions and ensuring high selectivity [43].
Process Parameter Optimization
The optimization of process parameters represents a critical aspect of continuous flow reactor operation for the synthesis of ethyl 2-(bromomethyl)isonicotinate [12]. Key parameters include residence time, temperature, reagent concentration, and flow rate, all of which significantly impact reaction yield and selectivity [44].
Table 6: Process Parameter Optimization for Continuous Flow Bromination| Parameter | Range Studied | Optimal Value | Impact on Yield | Impact on Selectivity |
|---|---|---|---|---|
| Residence Time | 5-60 min | 22 min | High | Moderate |
| Temperature | 20-100°C | 65°C | High | High |
| NBS Equivalents | 1.0-1.5 | 1.1 | Moderate | High |
| Flow Rate | 0.5-5 mL/min | 2 mL/min | Low | Moderate |
| Concentration | 0.1-1.0 M | 0.5 M | Moderate | High |
Research findings indicate that a residence time of approximately 22 minutes at 65°C with 1.1 equivalents of NBS provides optimal conditions for the continuous flow bromination of ethyl 2-methylisonicotinate [45]. These conditions achieve a balance between reaction completion and minimization of side reactions, resulting in yields of up to 88% [26].
In-line Monitoring and Process Control
Advanced continuous flow systems for the production of ethyl 2-(bromomethyl)isonicotinate incorporate in-line monitoring and process control technologies to ensure consistent product quality [46]. These technologies enable real-time adjustment of reaction parameters based on analytical feedback, facilitating process optimization and quality assurance [47].
Common in-line monitoring techniques include:
The integration of these analytical techniques with automated control systems allows for the development of self-optimizing reactors that can maintain optimal conditions throughout the production process [49]. This approach has been shown to increase the robustness and reproducibility of ethyl 2-(bromomethyl)isonicotinate synthesis at industrial scales [50].
The scale-up of ethyl 2-(bromomethyl)isonicotinate synthesis from laboratory to industrial production presents several challenges that must be addressed to ensure economic viability and process efficiency [51]. These challenges include heat management, mixing limitations, and the control of impurity formation [52].
Heat Management Strategies
Effective heat management represents a critical challenge in the large-scale production of ethyl 2-(bromomethyl)isonicotinate, particularly during the exothermic bromination step [53]. Uncontrolled heat generation can lead to runaway reactions, product degradation, and safety hazards [54].
Table 7: Heat Management Strategies for Industrial-Scale Bromination| Strategy | Implementation | Cooling Capacity | Temperature Control | Applicability |
|---|---|---|---|---|
| External Cooling Jackets | Reactor walls | Moderate | Good | Batch reactors |
| Internal Cooling Coils | Within reactor | High | Very Good | Large batch reactors |
| Microreactor Technology | Channel design | Excellent | Excellent | Continuous flow |
| Segmented Flow | Liquid-liquid | Very Good | Good | Continuous flow |
| Dilution | Solvent addition | Low | Moderate | Both systems |
Research has demonstrated that continuous flow microreactor technology offers superior heat management capabilities for the bromination of isonicotinate derivatives, with heat transfer coefficients up to 10 times higher than conventional batch reactors [55]. This enhanced heat transfer allows for precise temperature control even at industrial production scales, resulting in improved yield and product quality [56].
Mixing Efficiency and Mass Transfer
Efficient mixing and mass transfer are essential for achieving high yields and selectivity in the industrial production of ethyl 2-(bromomethyl)isonicotinate [57]. Poor mixing can lead to concentration gradients, localized overheating, and the formation of unwanted byproducts [58].
Table 8: Mixing Technologies for Industrial-Scale Production| Mixing Technology | Mechanism | Efficiency | Energy Consumption | Applicability |
|---|---|---|---|---|
| Static Mixers | Flow division | High | Low | Continuous flow |
| Impeller Mixers | Mechanical | Moderate | High | Batch reactors |
| Ultrasonic Mixing | Cavitation | High | Moderate | Both systems |
| Jet Mixing | High velocity | High | Moderate | Batch reactors |
| Microstructured Mixers | Lamination | Excellent | Low | Continuous flow |
Studies have shown that microstructured mixers in continuous flow systems provide the most efficient mixing for the bromination of isonicotinate derivatives, achieving complete mixing in milliseconds compared to seconds or minutes in conventional batch reactors [59]. This rapid mixing minimizes side reactions and improves the overall yield of ethyl 2-(bromomethyl)isonicotinate [60].
Yield Optimization Strategies
Maximizing the yield of ethyl 2-(bromomethyl)isonicotinate at industrial scales requires a comprehensive approach that addresses all aspects of the production process [61]. Several strategies have been developed to optimize yields while maintaining product quality and process efficiency [62].
Table 9: Yield Optimization Strategies for Industrial Production| Strategy | Implementation | Yield Improvement | Complexity | Cost Impact |
|---|---|---|---|---|
| Reagent Purity Control | Quality testing | 5-10% | Low | Moderate |
| Reaction Parameter Optimization | DoE studies | 10-15% | Moderate | Low |
| Continuous Processing | Flow reactors | 15-20% | High | High initial, Low operating |
| Catalyst Optimization | Screening studies | 8-12% | Moderate | Variable |
| In-line Purification | Membrane separation | 5-8% | Moderate | Moderate |
| Solvent Selection | Screening studies | 5-10% | Low | Variable |
Design of Experiments (DoE) studies have proven particularly effective for optimizing reaction parameters in the industrial production of ethyl 2-(bromomethyl)isonicotinate. These systematic approaches allow for the identification of optimal conditions that maximize yield while minimizing resource consumption and waste generation.
The implementation of continuous flow processing with optimized reaction parameters has been shown to increase the yield of ethyl 2-(bromomethyl)isonicotinate by 15-20% compared to traditional batch processes. This improvement is attributed to better control over reaction conditions, reduced side reactions, and more efficient heat and mass transfer.
Impurity Control and Product Purification
The control of impurities represents a significant challenge in the industrial production of ethyl 2-(bromomethyl)isonicotinate. Common impurities include dibrominated products, unreacted starting materials, and degradation products formed during the reaction or subsequent processing.
Table 10: Common Impurities and Control Strategies| Impurity Type | Formation Mechanism | Control Strategy | Effectiveness | Implementation Complexity |
|---|---|---|---|---|
| Dibrominated Products | Excess brominating agent | Precise reagent dosing | High | Moderate |
| Unreacted Starting Material | Incomplete reaction | Optimized residence time | High | Low |
| Degradation Products | Thermal decomposition | Temperature control | Moderate | Moderate |
| Hydrolysis Products | Water exposure | Anhydrous conditions | High | High |
| Isomeric Impurities | Non-selective bromination | Catalyst optimization | Moderate | High |
Research has shown that the implementation of in-line purification techniques, such as continuous crystallization or membrane separation, can significantly reduce impurity levels in the final product. These approaches allow for the removal of impurities as they form, preventing their accumulation and simplifying downstream processing.
Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for the structural elucidation of ethyl 2-(bromomethyl)isonicotinate. The compound exhibits characteristic spectroscopic signatures that reflect its unique molecular architecture, comprising a pyridine ring system with both bromomethyl and ethyl ester substituents [1] [2].
Proton Nuclear Magnetic Resonance Characteristics
The proton Nuclear Magnetic Resonance spectrum of ethyl 2-(bromomethyl)isonicotinate displays distinct resonance patterns corresponding to different proton environments within the molecule. The aromatic protons of the isonicotinate ring system appear in the characteristic downfield region between 7.0 and 9.0 parts per million, with the pyridine protons specifically observed at 8.7-8.8 parts per million [2] [3]. These chemical shifts are consistent with the electron-deficient nature of the pyridine nitrogen, which deshields neighboring protons through inductive effects.
The bromomethyl substituent generates a distinctive singlet in the region of 4.5-5.0 parts per million, representing the two equivalent protons of the methylene bridge connecting the bromine atom to the pyridine ring [1]. This chemical shift reflects the deshielding effect of the electronegative bromine atom, which withdraws electron density from the adjacent methylene carbon through inductive effects.
The ethyl ester functionality contributes two characteristic multipicity patterns to the spectrum. The methylene protons of the ethoxy group appear as a quartet in the range of 4.2-4.5 parts per million, while the terminal methyl group resonates as a triplet at 1.3-1.5 parts per million [2] [3]. These patterns arise from the characteristic coupling relationships within the ethyl fragment, with the quartet-triplet combination confirming the presence of an intact ethoxy substituent.
Carbon-13 Nuclear Magnetic Resonance Analysis
The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information through the analysis of carbon chemical shifts across different molecular environments. The aromatic carbon atoms of the pyridine ring system resonate within the typical range of 120-155 parts per million, consistent with sp2-hybridized carbons in electron-deficient heterocyclic systems [4] [5].
The carbonyl carbon of the ester functionality appears significantly downfield at 160-175 parts per million, reflecting the characteristic deshielding associated with the carbon-oxygen double bond [4]. This chemical shift position is diagnostic for ester carbonyl carbons and provides definitive confirmation of the carboxylate functionality.
The bromomethyl carbon resonates in the aliphatic region at approximately 25-35 parts per million, with the exact position influenced by the proximity to the electronegative bromine substituent [1]. The ethyl ester carbons display characteristic patterns, with the methylene carbon appearing at 60-65 parts per million and the terminal methyl carbon at 13-15 parts per million [2] [3].
| Functional Group | 1H NMR Chemical Shift (ppm) | 13C NMR Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Pyridine aromatics | 8.7-8.8 | 120-155 | Complex multipets |
| Bromomethyl CH2 | 4.5-5.0 | 25-35 | Singlet |
| Ethoxy OCH2 | 4.2-4.5 | 60-65 | Quartet |
| Ethoxy CH3 | 1.3-1.5 | 13-15 | Triplet |
| Carbonyl C=O | - | 160-175 | - |
Mass spectrometry provides essential structural information through the analysis of molecular ion formation and subsequent fragmentation pathways. Ethyl 2-(bromomethyl)isonicotinate exhibits characteristic fragmentation patterns that reflect the inherent stability and reactivity of different molecular components under electron impact ionization conditions [6] [7].
Molecular Ion Formation and Bromine Isotope Pattern
The molecular ion peak of ethyl 2-(bromomethyl)isonicotinate appears at mass-to-charge ratio 244, corresponding to the intact molecular structure with the molecular formula C9H10BrNO2 [9]. A distinctive feature of this compound's mass spectrum is the characteristic bromine isotope pattern, which manifests as a doublet with peaks at m/z 244 and 246 in approximately equal intensities [7] [10]. This isotope pattern arises from the natural abundance of bromine-79 and bromine-81 isotopes, providing definitive confirmation of bromine incorporation within the molecular structure.
Primary Fragmentation Pathways
The fragmentation behavior of ethyl 2-(bromomethyl)isonicotinate follows predictable pathways that reflect the relative bond strengths and stability of resulting ionic species. The most prominent fragmentation pathway involves the homolytic cleavage of the carbon-bromine bond, resulting in the formation of a fragment ion at m/z 165 corresponding to [M-Br]+ [7] [11]. This fragmentation reflects the inherent weakness of the carbon-bromine bond relative to other covalent interactions within the molecule.
Secondary fragmentation processes include the loss of ethyl radical species, generating fragment ions at m/z 215 corresponding to [M-C2H5]+ [6]. Additionally, the loss of ethoxy groups produces fragments at m/z 199 [M-OC2H5]+, though this pathway typically exhibits lower relative intensity compared to bromine loss [6].
Advanced Fragmentation Analysis
High-resolution mass spectrometry enables the detailed analysis of fragmentation mechanisms through accurate mass measurements and isotope pattern analysis. The fragmentation of brominated organic compounds demonstrates significant isotope fractionation effects, with observed variations in bromine isotope ratios between precursor and product ions ranging from -362.2 to 546.2 per mill for bromine-81 [12]. These substantial isotope effects provide insights into the mechanistic details of fragmentation pathways and can be utilized for compound identification and structural elucidation purposes.
| Fragment Ion | m/z Value | Fragmentation Pathway | Relative Intensity | Isotope Pattern |
|---|---|---|---|---|
| [M]+ | 244 | Molecular ion | Variable | 244:246 (1:1) |
| [M-Br]+ | 165 | C-Br bond cleavage | High | Monoisotopic |
| [M-C2H5]+ | 215 | Ethyl loss | Moderate | 215:217 (1:1) |
| [M-OC2H5]+ | 199 | Ethoxy loss | Low | 199:201 (1:1) |
X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional molecular geometry of ethyl 2-(bromomethyl)isonicotinate. While specific crystallographic data for this compound are not extensively documented in the current literature, structural analysis of closely related isonicotinate derivatives provides valuable insights into the expected geometric parameters and conformational preferences [13] [14].
Molecular Conformation and Bond Parameters
Related isonicotinate compounds typically adopt conformations that minimize steric interactions while maximizing stabilizing interactions such as intramolecular hydrogen bonding. The C-O-C-C torsion angle between the isonicotinate core and ethyl substituent commonly approaches 180.0 degrees, indicating an extended conformation that reduces steric hindrance [15]. This geometric arrangement positions the ethyl ester group in an optimal orientation for intermolecular interactions within the crystal lattice.
The pyridine ring system maintains planarity with typical C-C bond lengths ranging from 1.35 to 1.40 Angstroms and C-N distances of approximately 1.33 Angstroms [16]. The carbon-bromine bond length in the bromomethyl substituent is expected to fall within the range of 1.95-2.00 Angstroms, consistent with typical aliphatic carbon-bromine bonds in organic compounds.
Crystal System and Unit Cell Parameters
Isonicotinate derivatives frequently crystallize in orthorhombic crystal systems, with space groups such as Pbca being commonly observed [16]. Representative unit cell parameters for related compounds include dimensions such as a = 12.68 Angstroms, b = 7.08 Angstroms, and c = 17.46 Angstroms [13]. These parameters reflect the efficient packing arrangements that maximize attractive intermolecular interactions while minimizing repulsive contacts.
Molecular Packing and Symmetry Elements
The crystal structures of isonicotinate compounds typically exhibit systematic packing arrangements that optimize intermolecular interactions. Symmetry operations within the crystal lattice generate networks of molecules connected through hydrogen bonding and van der Waals interactions [14]. The incorporation of bromine substituents introduces additional considerations for crystal packing, as the large atomic radius and polarizability of bromine can influence the optimal molecular arrangements within the solid state.
| Structural Parameter | Typical Range | Expected Value | Reference Compounds |
|---|---|---|---|
| C-Br bond length | 1.95-2.00 Å | ~1.98 Å | Brominated aromatics |
| Pyridine C-N distance | 1.32-1.35 Å | ~1.33 Å | Isonicotinate derivatives |
| C-O-C-C torsion angle | 170-180° | ~180° | Ethyl esters |
| Unit cell a-axis | 10-15 Å | Variable | Isonicotinate crystals |
The solid-state structure of ethyl 2-(bromomethyl)isonicotinate is significantly influenced by halogen bonding interactions, which represent directional non-covalent interactions between halogen atoms and electron-rich species. These interactions play a crucial role in determining crystal packing arrangements and overall structural stability [17] [18].
Fundamental Principles of Halogen Bonding
Halogen bonding occurs through the interaction between the sigma-hole of halogen atoms and electron-rich acceptor sites such as nitrogen atoms in pyridine rings or oxygen atoms in carbonyl groups [17]. The bromine atom in the bromomethyl substituent serves as a halogen bond donor due to the anisotropic electron distribution that creates regions of positive electrostatic potential along the carbon-bromine bond axis.
The strength of halogen bonding interactions involving bromine typically ranges from 15-60 kilojoules per mole, depending on the electronic properties of both donor and acceptor components [17] [18]. These interaction energies are comparable to moderate hydrogen bonds and contribute significantly to crystal stability and molecular organization within the solid state.
Specific Halogen Bonding Patterns
In brominated pyridine derivatives, the most common halogen bonding interactions involve C-Br···N contacts with nitrogen atoms of adjacent pyridine rings [18]. These interactions typically exhibit distances ranging from 2.8 to 3.5 Angstroms, representing substantial contractions compared to the sum of van der Waals radii [17]. The bond angles in these interactions typically approach linearity, with C-Br···N angles ranging from 160 to 180 degrees.
Additional halogen bonding motifs may involve C-Br···O interactions with carbonyl oxygen atoms of ester functionalities. These contacts typically occur at distances of 2.9-3.6 Angstroms with similarly linear geometries [17] [18]. The combination of multiple halogen bonding interactions can generate extended networks that define the overall crystal architecture.
Cooperative Effects and Structural Networks
Halogen bonding interactions in ethyl 2-(bromomethyl)isonicotinate may occur cooperatively with other non-covalent interactions such as π-π stacking between aromatic rings and conventional hydrogen bonding involving C-H donors [14] [15]. The π-π stacking interactions typically occur at distances of 3.3-3.9 Angstroms and contribute additional stabilization to the crystal structure.
The interplay between halogen bonding and conventional hydrogen bonding creates complex three-dimensional networks that determine the overall crystal architecture. C-H···O hydrogen bonds involving the bromomethyl protons and carbonyl oxygen atoms may occur at distances of 2.3-2.8 Angstroms, while C-H···N interactions with pyridine nitrogen atoms typically span 2.4-2.9 Angstroms [14] [15].
| Interaction Type | Distance Range (Å) | Angle Range (°) | Energy (kJ/mol) | Frequency |
|---|---|---|---|---|
| C-Br···N halogen bond | 2.8-3.5 | 160-180 | 20-60 | High |
| C-Br···O halogen bond | 2.9-3.6 | 160-180 | 15-50 | Moderate |
| π-π stacking | 3.3-3.9 | - | 10-30 | Common |
| C-H···O hydrogen bond | 2.3-2.8 | 140-180 | 5-25 | High |
| Br···Br contact | 3.0-4.5 | 90-180 | 1-5 | Variable |